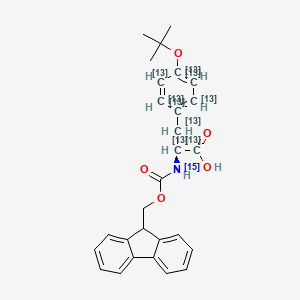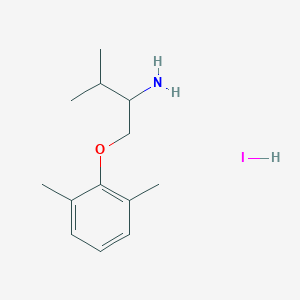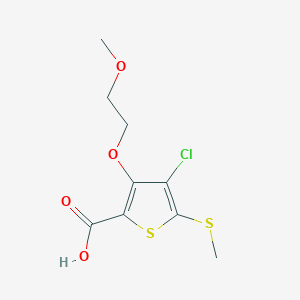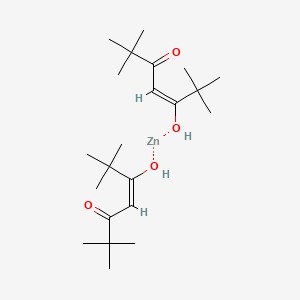
diaminomethan(18O)one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diaminomethan(18O)one is a compound that features an oxygen isotope, 18O, incorporated into its structure. This compound is a derivative of diaminomethane, which is the simplest diamine with the chemical formula CH2(NH2)2 . The inclusion of the 18O isotope can be useful in various scientific studies, particularly those involving isotopic labeling and tracing.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of diaminomethan(18O)one can be achieved through several synthetic routes. One common method involves the reaction of methanediamine with an 18O-labeled reagent under controlled conditions. For instance, the reaction of methanediamine with 18O-labeled water in the presence of a catalyst can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process may include the continuous flow of reactants and the use of high-pressure and high-temperature conditions to ensure efficient conversion and high yield .
Analyse Chemischer Reaktionen
Types of Reactions
Diaminomethan(18O)one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: This compound can participate in substitution reactions where one or both amine groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to optimize yield and selectivity .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines .
Wissenschaftliche Forschungsanwendungen
Diaminomethan(18O)one has several applications in scientific research:
Chemistry: It is used as a reagent in synthetic chemistry for the preparation of isotopically labeled compounds.
Biology: The compound is used in studies involving metabolic pathways and enzyme mechanisms, where the 18O isotope serves as a tracer.
Wirkmechanismus
The mechanism of action of diaminomethan(18O)one involves its interaction with molecular targets through its amine groups. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The 18O isotope allows for the tracking of these interactions using mass spectrometry and other analytical techniques .
Vergleich Mit ähnlichen Verbindungen
Diaminomethan(18O)one can be compared with other similar compounds such as:
Methanediamine: The simplest diamine, which lacks the 18O isotope.
Ethylenediamine: A slightly more complex diamine with two carbon atoms.
Aminomethanol: A compound with both amine and hydroxyl groups.
The uniqueness of this compound lies in its isotopic labeling, which makes it particularly valuable for tracing studies and analytical applications .
Eigenschaften
Molekularformel |
CH4N2O |
|---|---|
Molekulargewicht |
62.055 g/mol |
IUPAC-Name |
diaminomethan(18O)one |
InChI |
InChI=1S/CH4N2O/c2-1(3)4/h(H4,2,3,4)/i4+2 |
InChI-Schlüssel |
XSQUKJJJFZCRTK-DOMIDYPGSA-N |
Isomerische SMILES |
C(=[18O])(N)N |
Kanonische SMILES |
C(=O)(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![sodium;(2E)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetate;hydrate](/img/structure/B12062312.png)


![(S)-1-{(RP)-2-[Bis[4-(trifluoromethyl)phenyl]phosphino]ferrocenyl}ethyldi-tert-butylphosphine](/img/structure/B12062340.png)
![(R)-1-{(R)-2-[2-(Diphenylphosphino)phenyl]ferrocenyl}ethyldi(2-norbornyl)phosphi](/img/structure/B12062342.png)




![Bis[heptafluoro-1,1-bis(trifluoromethyl)butyl] trisulfide](/img/structure/B12062372.png)
